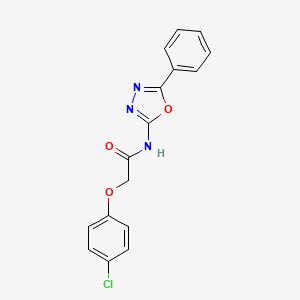

2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-20-19-15(23-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZWOGKZMQBYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a derivative of the 1,3,4-oxadiazole class, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and enzyme inhibition. This article reviews the research findings on its biological activity, including mechanisms of action, potency against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 329.74 g/mol. It features a chlorophenoxy group and an oxadiazole moiety that are crucial for its biological activity.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold can inhibit specific enzymes and pathways associated with cancer progression. Notably, Notum carboxylesterase , a negative regulator of the Wnt signaling pathway, has been identified as a target for oxadiazole derivatives. Inhibitors such as 5-phenyl-1,3,4-oxadiazol-2(3H)-ones demonstrate potent activity against Notum, suggesting a mechanism through which these compounds may exert anticancer effects .

Anticancer Activity

Several studies have evaluated the anticancer properties of oxadiazole derivatives:

- Inhibition Studies : The compound was tested against various cancer cell lines. For instance:

- In a study by Zhang et al., several oxadiazole derivatives were screened for anticancer activity using TRAP PCR-ELISA assays. One derivative exhibited an IC50 value of against multiple cell lines including HEPG2 and MCF7 .

- Another study reported that compounds similar to this compound showed promising growth inhibition percentages (GP) against cancer cell lines such as SF-295 (CNS cancer) and MCF7 (breast cancer), with GP values reaching up to .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is closely linked to their structural components:

| Compound | IC50 (µM) | Target |

|---|---|---|

| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | 0.67 | Prostate Cancer (PC-3) |

| 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 0.80 | Breast Cancer (MCF7) |

| This compound | TBD | TBD |

Note: TBD indicates that specific IC50 values for this compound were not provided in the reviewed literature but are expected to be in a similar range based on related compounds .

Case Studies

Case Study 1 : A study focused on the synthesis and evaluation of various oxadiazole derivatives highlighted that certain modifications at the phenyl ring significantly enhanced anticancer activity. The introduction of electron-donating groups improved binding affinity to target proteins involved in cancer progression.

Case Study 2 : Another investigation assessed the inhibitory effects of oxadiazoles on human alkaline phosphatase (ALP), revealing that some derivatives exhibited IC50 values lower than standard inhibitors like doxorubicin . This suggests potential applications in targeting enzyme pathways critical to cancer metabolism.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide as an anticancer agent. The oxadiazole ring is known for its ability to interact with biological targets involved in cancer progression.

Case Study: Anticancer Activity Evaluation

A study conducted by researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activities against various cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition rates. For instance:

| Compound Name | Cell Line Tested | Percent Growth Inhibition (PGI) at 10 µM |

|---|---|---|

| Compound A | SNB-19 | 65.12 |

| Compound B | NCI-H460 | 55.61 |

| Compound C | SNB-75 | 54.68 |

These findings suggest that modifications to the oxadiazole structure can enhance anticancer efficacy through improved binding to target proteins involved in tumor growth .

Antimicrobial Applications

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent.

Case Study: Antibacterial and Antifungal Activity

A study investigating oxadiazole derivatives demonstrated their antibacterial and antifungal activities against several strains. The most notable findings include:

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound D | E. coli | 32 |

| Compound E | S. aureus | 16 |

| Compound F | C. albicans | 64 |

These results indicate that the presence of the chlorophenoxy group may enhance the lipophilicity of the compound, facilitating better membrane penetration and activity against microbial pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound illustrates how specific substitutions on the oxadiazole ring influence its biological activity.

Key Insights:

- Electron-Withdrawing Groups: The introduction of electron-withdrawing groups has been shown to increase binding affinity to biological targets.

- Phenyl Substituents: Variations in phenyl substituents can significantly alter both anticancer and antimicrobial efficacy.

Comparison with Similar Compounds

Antimicrobial Activity

- Benzofuran-Oxadiazole Hybrids (e.g., 2a, 2b) : Exhibit superior antimicrobial activity compared to simple phenyl-substituted analogs, attributed to the benzofuran moiety’s planar structure enhancing DNA intercalation .

- 4-Chlorophenoxy Analogs: No direct antimicrobial data were found in the evidence, but the chloro-substituent’s electron-withdrawing nature may improve membrane penetration .

Antioxidant Potential

Enzyme Inhibition

- Indol-3-ylmethyl Derivatives (8v) : Demonstrated 65% α-glucosidase inhibition, likely due to the indole group’s interaction with enzyme active sites .

- Thiadiazole Analogs () : Thiadiazole-based compounds showed distinct inhibition profiles, possibly due to sulfur’s electronegativity differences compared to oxadiazole .

Cytotoxic Effects

- N-(4-Methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide (Compound 9) : Exhibited selective cytotoxicity against A549 and C6 cells (IC₅₀ < 20 µM) without harming NIH/3T3 fibroblasts, highlighting the role of the 4-methoxyphenyl group in targeting cancer cells .

Physicochemical Properties

- Melting Points : Phenyl-substituted oxadiazoles (e.g., 7g in ) melt at 155–157°C, whereas bulkier substituents (e.g., indol-3-ylmethyl) reduce crystallinity, yielding amorphous solids .

- Spectral Data : IR spectra of analogs consistently show C=O stretches near 1690 cm⁻¹ and NH stretches at ~3260 cm⁻¹, confirming amide functionality .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, and how can reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via condensation reactions between chloroacetyl chloride derivatives and 5-phenyl-1,3,4-oxadiazol-2-amine intermediates. For example, refluxing with triethylamine as a catalyst under anhydrous conditions (e.g., 4-hour reflux in triethylamine) yields the acetamide-oxadiazole scaffold . Ultrasonic-assisted synthesis may reduce reaction time and improve purity compared to conventional heating .

- Critical Parameters : Solvent choice (dioxane or ethanol), temperature control (reflux vs. room temperature), and stoichiometric ratios of reactants significantly affect crystallinity and yield. Melting points (e.g., 206–208°C for analogous compounds) serve as purity indicators .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Analytical Workflow :

- FTIR : Confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetamide group, C-O-C stretch at ~1250 cm⁻¹ for the oxadiazole ring) .

- NMR : <sup>1</sup>H NMR should show characteristic peaks: δ 7.2–8.1 ppm (aromatic protons), δ 4.2–4.5 ppm (CH2 of acetamide), and δ 2.1–2.3 ppm (CH3 if present) .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (e.g., calculated [M+H]<sup>+</sup> for C16H13ClN3O3: 330.0644) .

Advanced Research Questions

Q. What computational strategies can predict the electronic properties and reactivity of this compound for targeted drug design?

- Methodology : Density Functional Theory (DFT) using the B3LYP/6-31G* basis set calculates frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MESP), and Fukui indices. For example, HOMO-LUMO gaps (~4.5–5.0 eV) indicate charge-transfer potential, while MESP maps highlight nucleophilic/electrophilic regions for binding interactions .

- Validation : Compare computational results with experimental FTIR and NMR data to refine force-field parameters .

Q. How does this compound interact with biological targets such as PERK in neurodegenerative disease models?

- Mechanistic Insight : As a PERK inhibitor (e.g., ISRIB analog), it binds to the integrated stress response (ISR) pathway, preventing phosphorylation of eIF2α. In vitro assays using HEK293T cells transfected with PERK reporters can quantify IC50 values (e.g., ~5–10 nM for ISRIB derivatives) .

- Experimental Design :

- Cell Viability : MTT assays under endoplasmic reticulum (ER) stress conditions (e.g., tunicamycin treatment).

- Western Blotting : Monitor PERK, p-eIF2α, and ATF4 levels to confirm pathway modulation .

Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cytotoxicity)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.